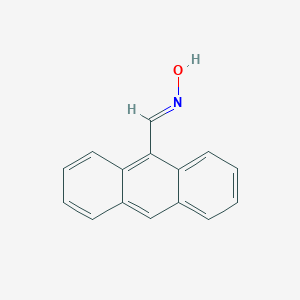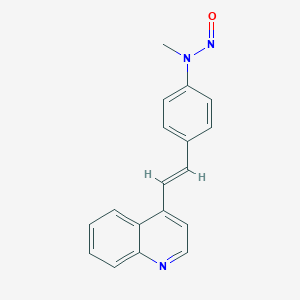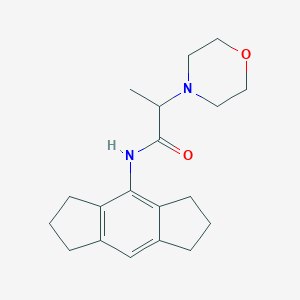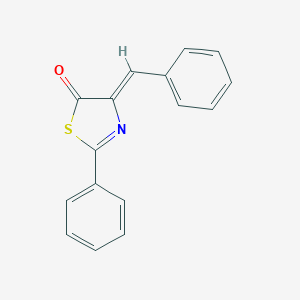![molecular formula C15H12N6O2S B232156 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione, also known as GSK-J4, is a small molecule inhibitor that has been shown to selectively inhibit the activity of the histone demethylase JMJD3. This molecule has gained significant attention in the scientific community due to its potential use in epigenetic research and drug development.
Wirkmechanismus
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione selectively inhibits the activity of JMJD3 by binding to the active site of the enzyme. JMJD3 contains a Jumonji C (JmjC) domain that is responsible for its demethylase activity. 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione binds to a conserved arginine residue within the JmjC domain, preventing the demethylation of H3K27me3.
Biochemical and Physiological Effects
The inhibition of JMJD3 by 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione treatment leads to the upregulation of genes involved in immune response, differentiation, and development. In vivo studies have shown that 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione treatment can reduce the severity of inflammatory diseases such as sepsis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione in lab experiments is its selectivity for JMJD3. This allows researchers to specifically target the activity of this enzyme without affecting other histone demethylases. However, one of the limitations of using 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione is its potential to inhibit other enzymes that contain a JmjC domain. This could lead to off-target effects and complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the use of 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione in epigenetic research and drug development. One area of interest is the development of more selective inhibitors of JMJD3 that do not have off-target effects. Another potential application is the use of 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione in combination with other epigenetic modulators to achieve synergistic effects. Additionally, 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione could be used as a tool to study the role of JMJD3 in various disease states, including cancer and autoimmune disorders.
Synthesemethoden
The synthesis of 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione was first reported by Kruidenier et al. in 2012. The method involves the condensation of 4-amino-3-methylthiophenol with 2,3-dichloropyridine in the presence of potassium carbonate to form the intermediate 4-amino-3-(methylsulfanyl)pyridine. This intermediate is then reacted with 2,4-dichloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine to form 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione.
Wissenschaftliche Forschungsanwendungen
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione has been used extensively in epigenetic research due to its ability to selectively inhibit the activity of JMJD3. JMJD3 is a histone demethylase that is involved in the removal of the H3K27me3 repressive mark from chromatin, thereby activating gene expression. 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione has been shown to inhibit the activity of JMJD3 in vitro and in vivo, leading to the upregulation of genes that are involved in immune response and differentiation.
Eigenschaften
Molekularformel |
C15H12N6O2S |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
8-amino-6-methylsulfanyl-4-phenyl-2,4,5,11,12-pentazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-10,13-dione |
InChI |
InChI=1S/C15H12N6O2S/c1-24-15-9-10(16)8-11(14(23)19-18-13(8)22)17-12(9)21(20-15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,16,17)(H,18,22)(H,19,23) |
InChI-Schlüssel |
QTRIDNYLHHMJQS-UHFFFAOYSA-N |
SMILES |
CSC1=NN(C2=NC3=C(C(=C21)N)C(=O)NNC3=O)C4=CC=CC=C4 |
Kanonische SMILES |
CSC1=NN(C2=C1C(=C3C(=N2)C(=O)NNC3=O)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)

![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)


![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)